(2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanal
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Overview
Description
(2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanal is a polyhydroxy aldehyde with the molecular formula C7H14O7. This compound is characterized by its six hydroxyl groups and one aldehyde group, making it a highly functionalized molecule. It is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanal can be achieved through several methods. One common approach involves the oxidation of corresponding hexahydroxy alcohols using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically engineered bacteria or yeast can be employed to produce this compound in large quantities. The fermentation process is optimized for high yield and purity, followed by extraction and purification steps.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Acyl chlorides in the presence of a base like pyridine, alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: (2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanoic acid.
Reduction: (2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanol.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
(2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanal has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various fine chemicals.
Mechanism of Action
The mechanism by which (2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanal exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. It can act as an inhibitor or activator of enzymes involved in metabolic processes, thereby modulating biochemical pathways.
Comparison with Similar Compounds
(2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanal can be compared with other polyhydroxy aldehydes and alcohols:
Similar Compounds: (2S,3S,4R,5R,6R)-2,3,4,5,6-Pentahydroxyhexanal, (2S,3S,4R,5R,6R)-2,3,4,5,6-Hexahydroxyhexanal.
Uniqueness: The presence of an additional hydroxyl group in this compound provides it with unique reactivity and potential for forming more complex hydrogen bonding networks compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4-,5-,6-,7+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZMPEPLWKRVLD-GKHCUFPYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C=O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1961-73-5 |
Source
|
Record name | D-glycero-D-manno-Heptose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1961-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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